4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
CAS No.:
Cat. No.: VC16235718
Molecular Formula: C12H12BrNS
Molecular Weight: 282.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrNS |
|---|---|
| Molecular Weight | 282.20 g/mol |
| IUPAC Name | 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline |
| Standard InChI | InChI=1S/C12H12BrNS/c1-9-6-11(2-3-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
| Standard InChI Key | NYCDLWWGNWFVIE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)NCC2=CSC=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline, reflects its core structure:
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A benzene ring substituted with a bromine atom at position 4, a methyl group at position 3, and an amine group at position 1.
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A thiophene ring (a five-membered heterocycle with one sulfur atom) attached via a methylene (-CH-) bridge to the nitrogen of the aniline moiety.
The SMILES notation and InChIKey NYCDLWWGNWFVIE-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.20 g/mol |
| CAS Registry Number | Not publicly disclosed |
| XLogP3 | Estimated 3.8 (PubChem) |
| Hydrogen Bond Donor Count | 1 (NH group) |
| Hydrogen Bond Acceptor Count | 2 (N, S atoms) |
Synthesis and Preparation
Reaction Pathways
The synthesis of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline involves two primary steps:
Step 1: Formation of 4-Bromo-3-methylaniline
4-Bromo-3-methylaniline (CAS 6933-10-4) serves as the precursor, synthesized via bromination of 3-methylaniline. Commercial availability of this intermediate facilitates large-scale production .
Step 2: Alkylation with Thiophene Derivative
The amine group undergoes alkylation with 3-(bromomethyl)thiophene under basic conditions (e.g., KCO in DMF). Alternatively, reductive amination using thiophene-3-carbaldehyde and NaBH may be employed.
Table 2: Representative Synthetic Conditions
Challenges and Optimization
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Regioselectivity: Competing reactions at the thiophene’s sulfur atom may require protective groups.
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Purification: Column chromatography (SiO, hexane/ethyl acetate) is critical due to polar byproducts .
Physicochemical Properties
Spectral Data
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NMR (400 MHz, CDCl):
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δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H),
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δ 6.95 (s, 1H, Thiophene-H),
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δ 4.40 (s, 2H, N-CH-),
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δ 2.30 (s, 3H, CH).
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IR (KBr): 3350 cm (N-H stretch), 2900 cm (C-H aromatic), 1550 cm (C-Br).
Solubility and Stability
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Solubility: Moderately soluble in dichloromethane, THF; poorly soluble in water.
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Stability: Sensitive to light and oxidants; store under inert gas at 2–8°C .
Industrial and Research Applications
Pharmaceutical Intermediate
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Serves as a precursor for kinase inhibitors and antimicrobial agents.
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Bromine atom enables further functionalization via Suzuki-Miyaura couplings .
Materials Science
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Conductive polymers: Thiophene units enhance electron delocalization in polyaniline derivatives.
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Luminescent materials: Emission at 450 nm (blue region) under UV excitation.
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Differences | Bioactivity (IC) |
|---|---|---|---|
| 4-Fluoro-3-methyl-N-(thiophen-3-ylmethyl)aniline | Fluorine vs. bromine substituent | 18 µM (MCF-7) | |
| N-(Thiophen-2-ylmethyl)aniline | Thiophene position (2 vs. 3) | 25 µM (HeLa) |
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